Cuspidiol
Overview
Description
Cuspidiol is a phenylpropanoid compound found in the herbs of Zanthoxylum scandens and Fagara zanthoxyloides Lam . It is known for its antifungal and antioxidative properties . The chemical structure of this compound is (E)-4-[4-(3-hydroxypropyl)phenoxy]-2-methylbut-2-en-1-ol, with a molecular formula of C14H20O3 and a molecular weight of 236.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cuspidiol can be synthesized by reacting iodic acid with a hydrated copper (II) solution . The reaction is generally carried out at an appropriate temperature, and the product is obtained by crystallization separation and purification of the reaction product .
Industrial Production Methods
the compound is typically extracted from natural sources such as the root bark of Fagara zanthoxyloides Lam using dichloromethane .
Chemical Reactions Analysis
Types of Reactions
Cuspidiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can occur at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
Cuspidiol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Exhibits antifungal and antioxidative activities, making it useful in biological studies.
Medicine: Potential therapeutic applications due to its antifungal properties.
Industry: Used in the development of antifungal agents and antioxidants.
Mechanism of Action
Cuspidiol exerts its effects through its antifungal and antioxidative properties . The compound targets fungal cell membranes, disrupting their integrity and leading to cell death . Additionally, its antioxidative activity helps in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Cuspidiol is unique due to its specific chemical structure and biological activities. Similar compounds include:
Auraptene: Another phenylpropanoid with antifungal properties.
Capsidiol: A sesquiterpene phytoalexin with antifungal activity.
This compound stands out due to its dual antifungal and antioxidative properties, making it a valuable compound in both biological and chemical research .
Properties
IUPAC Name |
(E)-4-[4-(3-hydroxypropyl)phenoxy]-2-methylbut-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-12(11-16)8-10-17-14-6-4-13(5-7-14)3-2-9-15/h4-8,15-16H,2-3,9-11H2,1H3/b12-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXDMZRXKOERED-XYOKQWHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)CCCO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=CC=C(C=C1)CCCO)/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cuspidiol and what is its chemical structure?
A1: this compound is a natural phenylpropanoid first isolated from Rutaceous plants [, ]. Its structure is characterized as 3-{4-[(E)-4-hydroxy-3-methylbut-2-enyloxy]phenyl}propanol []. This means it contains a propanol group connected to a phenyl ring, which is further linked to a (E)-4-hydroxy-3-methylbut-2-enyloxy substituent.
Q2: Has this compound been synthesized, and if so, are there any specific methods highlighted in the research?
A2: Yes, alongside its natural isolation, this compound has been successfully synthesized independently []. Furthermore, a highly stereoselective synthesis method utilizing the [, ]sigmatropic rearrangement of α-substituted N,N-dimethylmethallylamine N-oxides has proven efficient in producing this compound []. This method is particularly notable as it predominantly yields the desired trans olefin configuration at the allylic position where oxygenation occurs.
Q3: Are there other natural compounds structurally similar to this compound mentioned in the research?
A3: Yes, the research mentions two other phenylpropanoids, boninenal and methyl boninenalate, which were found alongside this compound []. These compounds share a similar core structure with this compound, differing mainly in the functional groups attached to the phenylpropanoid backbone.
Q4: Where can I find more information about the initial discovery and characterization of this compound?
A4: While the provided abstracts offer a concise overview, the full research paper titled "this compound, A NEW MONOMERIC PHENYL PROPANOID" [] would likely contain more detailed information regarding the initial discovery, isolation, and characterization of this compound.
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